molecular formula C15H10N4 B15007970 (2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile

Cat. No.: B15007970
M. Wt: 246.27 g/mol
InChI Key: UAYSGZKWDMQVHC-FMIVXFBMSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile is an organic compound that features both benzimidazole and pyridine moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile typically involves the condensation of a benzimidazole derivative with a pyridine derivative under specific reaction conditions. Common reagents used in the synthesis may include bases such as potassium carbonate or sodium hydride, and solvents like dimethylformamide or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole-pyridine ketone, while reduction could produce a benzimidazole-pyridine alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which (2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile: Similar structure but with the pyridine ring at a different position.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-2-yl)prop-2-enenitrile: Another positional isomer with the pyridine ring at the 2-position.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(quinolin-4-yl)prop-2-enenitrile: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy or selectivity for specific applications.

Properties

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile

InChI

InChI=1S/C15H10N4/c16-10-12(9-11-5-7-17-8-6-11)15-18-13-3-1-2-4-14(13)19-15/h1-9H,(H,18,19)/b12-9+

InChI Key

UAYSGZKWDMQVHC-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=NC=C3)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=NC=C3)C#N

solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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